2-[6-chloro-3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2,5-dimethylphenyl)acetamide
Description
2-[6-chloro-3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2,5-dimethylphenyl)acetamide is a synthetic small molecule featuring a quinoline core substituted with a chloro group at position 6, a 4-fluorobenzenesulfonyl moiety at position 3, and an acetamide group linked to a 2,5-dimethylphenyl ring. The quinoline scaffold is a privileged structure in medicinal chemistry, often associated with antimicrobial, anticancer, or enzyme inhibitory activity . The 4-fluorobenzenesulfonyl group enhances electronegativity and metabolic stability, while the 2,5-dimethylphenyl substituent may improve lipophilicity and membrane permeability.
Properties
IUPAC Name |
2-[6-chloro-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(2,5-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20ClFN2O4S/c1-15-3-4-16(2)21(11-15)28-24(30)14-29-13-23(25(31)20-12-17(26)5-10-22(20)29)34(32,33)19-8-6-18(27)7-9-19/h3-13H,14H2,1-2H3,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYVSZGYOLCYCOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CN2C=C(C(=O)C3=C2C=CC(=C3)Cl)S(=O)(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20ClFN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-chloro-3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2,5-dimethylphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the quinoline core: This can be achieved through a Friedländer synthesis, where aniline derivatives react with carbonyl compounds under acidic or basic conditions.
Introduction of the sulfonyl group: The sulfonyl group can be introduced via sulfonylation reactions using sulfonyl chlorides in the presence of a base.
Substitution reactions: Chlorination and fluorination reactions are carried out to introduce the chloro and fluoro substituents on the benzene ring.
Acylation: The final step involves the acylation of the quinoline derivative with N-(2,5-dimethylphenyl)acetamide under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[6-chloro-3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2,5-dimethylphenyl)acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the chloro and fluoro positions on the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation reactions using chlorine or fluorine gas, sulfonylation using sulfonyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce amine derivatives.
Scientific Research Applications
2-[6-chloro-3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2,5-dimethylphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[6-chloro-3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2,5-dimethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may act by:
Inhibiting enzymes: Binding to the active site of enzymes and inhibiting their activity.
Modulating receptors: Interacting with cellular receptors and altering their signaling pathways.
Inducing apoptosis: Triggering programmed cell death in cancer cells through various molecular mechanisms.
Comparison with Similar Compounds
Structural Implications :
- Quinoline vs. Pyrazolone Cores: The quinoline scaffold (target compound) offers planar aromaticity conducive to intercalation or π-π stacking, whereas pyrazolone derivatives (e.g., ) exhibit conformational flexibility and hydrogen-bonding capacity via keto-amide groups.
- The 4-fluorobenzenesulfonyl group increases electronegativity and resistance to oxidative metabolism relative to non-fluorinated sulfonamides .
Biological Activity
The compound 2-[6-chloro-3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2,5-dimethylphenyl)acetamide is a quinoline derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Its unique structural characteristics, including a chloro group and a sulfonyl moiety, suggest promising interactions with biological targets, particularly in the context of antibacterial properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 484.93 g/mol. The presence of multiple functional groups enhances its solubility and reactivity, making it a candidate for further pharmacological exploration.
Antibacterial Properties
Preliminary studies indicate that the compound exhibits significant antibacterial activity. The mechanism of action is thought to involve the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). The chloro substituent is believed to enhance the binding affinity to these targets, thereby increasing the compound's efficacy against various bacterial strains .
Structure-Activity Relationship (SAR)
The structure of the compound allows for diverse interactions with biological targets. The quinoline core is known for its broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The addition of chloro and fluorine substituents appears to play a crucial role in modulating these activities.
Case Studies
- Antibacterial Efficacy : In vitro studies have demonstrated that the compound effectively inhibits the growth of several Gram-positive and Gram-negative bacterial strains. Specific assays revealed that it has a minimum inhibitory concentration (MIC) comparable to established antibiotics.
- Molecular Docking Studies : Computational analyses using molecular docking techniques have shown that the compound binds favorably to PBPs with improved binding energies due to the presence of the chloro atom. This suggests a strong interaction with bacterial enzymes critical for cell wall synthesis .
Data Table: Biological Activity Overview
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
